3-methoxybenzyl acrylate chemical structure and properties
3-methoxybenzyl acrylate chemical structure and properties
An In-Depth Technical Guide to 3-Methoxybenzyl Acrylate
Abstract
This technical guide provides a comprehensive overview of 3-methoxybenzyl acrylate, a functionalized monomer with significant potential in polymer chemistry and materials science. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical structure, physicochemical properties, synthesis, and polymerization characteristics. Emphasis is placed on providing practical, field-proven insights, including detailed experimental protocols for its synthesis and subsequent polymerization. Furthermore, this guide covers spectroscopic characterization, potential applications, and essential safety and handling protocols. All technical claims are supported by authoritative references to ensure scientific integrity.
Introduction
3-Methoxybenzyl acrylate (CAS No. 144261-46-1) is an aromatic acrylate monomer that combines the reactive vinyl functionality of the acrylate group with the structural features of a methoxy-substituted benzyl moiety.[1] This unique combination imparts specific properties to the resulting polymers, such as modified refractive index, thermal stability, and hydrophobicity. As a building block, it is of growing interest in the development of specialty polymers for advanced coatings, adhesives, and optical materials. Its structure also suggests potential as a chemical intermediate in the synthesis of more complex molecules, including pharmaceutical compounds.[1][2] This guide aims to be a definitive resource, consolidating critical technical information to facilitate its use in research and development settings.
Chemical Structure and Nomenclature
The structure of 3-methoxybenzyl acrylate consists of a benzyl alcohol core, substituted with a methoxy group at the meta- (3-) position of the benzene ring, which is ester-linked to acrylic acid.
-
IUPAC Name: 3-methoxybenzyl prop-2-enoate
-
CAS Number: 144261-46-1[1]
-
Molecular Formula: C₁₁H₁₂O₃[1]
-
Molecular Weight: 192.21 g/mol [1]
-
Canonical SMILES: COC1=CC=CC(COC(=O)C=C)=C1[1]
-
InChI Key: GRQCJLZJUDPOKY-UHFFFAOYSA-N[1]
Caption: Chemical structure of 3-methoxybenzyl acrylate.
Physicochemical Properties
The properties of 3-methoxybenzyl acrylate are summarized below. Data is derived from supplier information and extrapolated from analogous acrylate compounds.
| Property | Value | Source/Comment |
| Appearance | Clear, colorless to pale yellow liquid | Typical for acrylate monomers[3] |
| Molecular Weight | 192.21 g/mol | [1] |
| Purity | >95% (typically) | [1] |
| Boiling Point | Not precisely determined; estimated >250 °C | High due to aromatic ring and molecular weight |
| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, ethyl acetate); Insoluble in water | Expected for ester compounds |
| Stability | Typically stabilized with an inhibitor (e.g., MEHQ, TBC) to prevent spontaneous polymerization | [1][3] |
Synthesis and Purification
The most common and direct method for synthesizing 3-methoxybenzyl acrylate is through the esterification of 3-methoxybenzyl alcohol with either acrylic acid (Fischer esterification) or a more reactive derivative like acryloyl chloride. The use of acryloyl chloride is often preferred in laboratory settings for its higher reactivity, which allows for milder reaction conditions and avoids the need to remove water.
Causality in Experimental Design
-
Choice of Acylating Agent: Acryloyl chloride is highly reactive, enabling the reaction to proceed at low temperatures. This minimizes side reactions, such as the polymerization of the acrylate product, which is a significant risk at elevated temperatures.
-
Base Selection: A non-nucleophilic organic base like triethylamine (NEt₃) is used to neutralize the HCl byproduct generated during the reaction. This prevents protonation of the starting alcohol and potential acid-catalyzed side reactions.
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Inhibitor: A small amount of a radical inhibitor (like 4-methoxyphenol, MEHQ) is often added to the reaction and purification steps to prevent premature polymerization of the acrylate monomer.
-
Purification: Column chromatography is effective for removing unreacted alcohol, excess reagents, and any oligomeric byproducts, yielding a high-purity monomer.
Experimental Protocol: Synthesis via Acryloyl Chloride
Caption: Workflow for the synthesis of 3-methoxybenzyl acrylate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methoxybenzyl alcohol (1.0 eq.), triethylamine (1.2 eq.), and a catalytic amount of MEHQ inhibitor. Dissolve the components in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Aqueous Workup: Upon completion, cool the mixture again to 0 °C and slowly quench with deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C).
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-methoxybenzyl acrylate as a clear oil.
Polymerization and Polymer Properties
3-Methoxybenzyl acrylate can be polymerized using various techniques, with free-radical polymerization being the most common. Advanced methods like Atom Transfer Radical Polymerization (ATRP) can also be employed to synthesize polymers with controlled molecular weights and low dispersity.[4] The resulting polymer, poly(3-methoxybenzyl acrylate), is a thermoplastic material whose properties are influenced by the bulky, aromatic side chain.
Protocol: Free-Radical Polymerization
